molecular formula C9H6F2N2O B1456987 4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde CAS No. 1185767-07-0

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Cat. No. B1456987
M. Wt: 196.15 g/mol
InChI Key: QGUXEYOVRCUBCM-UHFFFAOYSA-N
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Description

“4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” involves the use of lithium diisopropyl amide in tetrahydrofuran at -78℃, followed by the addition of N-methyl-N-phenylformamide .


Molecular Structure Analysis

The molecular structure of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes a 1H-indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with two fluorine atoms at the 4 and 6 positions, a methyl group at the 1 position, and a carbaldehyde group at the 5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” include a molecular weight of 196.15 . It is a solid at room temperature .

Scientific Research Applications

  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
    • Method : The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay .
    • Results : Most of the compounds displayed moderate to excellent activities. Among them, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited higher antifungal activity against the seven phytopathogenic fungi than boscalid .
  • Synthesis of Indole Derivatives

    • Field : Organic Chemistry
    • Application : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : The construction of indoles as a moiety in selected alkaloids .
    • Results : Indoles, both natural and synthetic, show various biologically vital properties .

Safety And Hazards

The safety information for “4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P280, P301, P302, P305, P312, P338, P351, P352 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

properties

IUPAC Name

4,6-difluoro-1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-13-8-2-7(10)6(4-14)9(11)5(8)3-12-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXEYOVRCUBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C(=C2C=N1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-1-methyl-1H-indazole-5-carbaldehyde

Synthesis routes and methods

Procedure details

A solution of 4,6-difluoro-1-methyl-1H-indazole ((xvi), 168 mg, 1 mmol) in dry THF (1 mL) was added dropwise to a freshly prepared solution of LDA (n-BuLi 1.25 mL and diisopropylamine 0.285 mL, 2 mmol, in 10 mL THF) at −78° C. The solution was stirred at this temperature for 2 h, and then N-methylformanilide (0.247 mL, 2 mmol) was added dropwise at −70° C. After stirring 2 additional hours at −78° C. the RM was quenched with glacial acetic acid, diluted with water, and extracted twice with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4 and the solvent was removed. The residue was purified by flash chromatography to afford the title compound as a yellowish crystalline powder (tR 4.49 min (conditions 5), MH+=197, 1H-NMR in DMSO-d6: 10.2 (s, 1H); 8.42 (s, 1H); 7.61 (d, 1H); 4.04 (s, 3H)).
Quantity
168 mg
Type
reactant
Reaction Step One
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.247 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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